6-Hydroxy-2-thiaspiro[3.3]heptane-6-carbonitrile 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-thiaspiro[33]heptane-6-carbonitrile 2,2-dioxide is a chemical compound with the molecular formula C6H10O3S It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-thiaspiro[3.3]heptane-6-carbonitrile 2,2-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of mesyl chloride as a reagent, which is added dropwise to a cooled mixture of the starting materials. The reaction is then allowed to proceed at ambient temperature for an extended period, followed by purification steps such as washing with water and extraction with dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-thiaspiro[3.3]heptane-6-carbonitrile 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include mesyl chloride for substitution reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The conditions for these reactions are carefully controlled to ensure the desired outcome, such as temperature, pH, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
6-Hydroxy-2-thiaspiro[3.3]heptane-6-carbonitrile 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-thiaspiro[3.3]heptane-6-carbonitrile 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide: This compound shares a similar spiro structure but lacks the carbonitrile group.
6-Hydroxy-6-vinyl-2-thiaspiro[3.3]heptane 2,2-dioxide: This compound has a vinyl group instead of a carbonitrile group, resulting in different chemical properties.
Uniqueness
6-Hydroxy-2-thiaspiro[3.3]heptane-6-carbonitrile 2,2-dioxide is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H9NO3S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
6-hydroxy-2,2-dioxo-2λ6-thiaspiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C7H9NO3S/c8-3-7(9)1-6(2-7)4-12(10,11)5-6/h9H,1-2,4-5H2 |
InChI Key |
HVGZBFLTEHOHBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C#N)O)CS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.